molecular formula C8H9BrClN B564658 5-Bromoisoindoline hydrochloride CAS No. 919346-89-7

5-Bromoisoindoline hydrochloride

Cat. No.: B564658
CAS No.: 919346-89-7
M. Wt: 234.521
InChI Key: GDMXNYRWVLBUDZ-UHFFFAOYSA-N
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Description

5-Bromoisoindoline hydrochloride is a chemical compound with the molecular formula C8H9BrClN. It is a brominated derivative of isoindoline, a bicyclic heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the laboratory-scale methods mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various isoindoline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

5-Bromoisoindoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The exact mechanism of action of 5-Bromoisoindoline hydrochloride is not well-documented. as a brominated isoindoline derivative, it is likely to interact with various molecular targets through its bromine atom, which can participate in electrophilic substitution reactions. These interactions can affect various biological pathways, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: 5-Bromoisoindoline hydrochloride is unique due to its specific structure, which includes both a bromine atom and a hydrochloride group. This combination can enhance its reactivity and solubility, making it a valuable intermediate in various chemical reactions and applications.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMXNYRWVLBUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678764
Record name 5-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919346-89-7
Record name 5-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1H-isoindole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a dried 500 mL three necked round bottom flask equipped with a reflux condenser and addition funnel was taken BH3-THF (160 mL) solution with dry THF (50 mL). The mixture was cooled to 0° C. To this cold solution 5-bromo-1H-isoindole-1,3(2H)-dione (8.0 g, 35.4 mmol) in dry THF (100 mL) was added gradually and allowed to warm to room temperature. After 10 min at room temperature the mixture was refluxed for 16 h. The reaction mixture was then cooled to 0° C. and quenched with methanol. (Caution: vigorous foaming will occur). 20-30 mL of 2N HCL was added and refluxed the mixture for 1 h. Cooled the mixture and basified with NaOH solution and extracted with ethyl acetate. Combined organic extracts were washed with water, saturated NaCl solution, dried over Na2SO4 and concentrated under vacuo. To the crude product in MeOH (150 mL), Et3N (12 mL) and di-tert-butyl dicarbonate (13.8 g, 63.23 mmol) were added and stirred at room temperature for 16 h. The reaction mixture was then concentrated under vacuo. The crude product was diluted with CH2Cl2 (200 mL), washed with water, saturated NaCl solution, and dried over Na2SO4. Crude product was purified by column chromatography using 20% ethyl acetate in hexanes as eluant to afford a colourless solid. To this dioxane-HCl was added at room temperature and stirred for 10 min, the solid obtained was then filtered and dried to give 3.0 g (42.8%) of 5-bromoisoindoline hydrochloride salt as an ash colour solid.
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